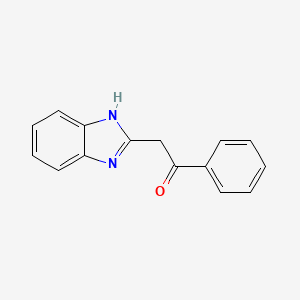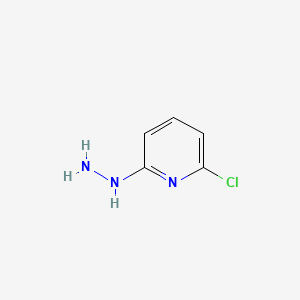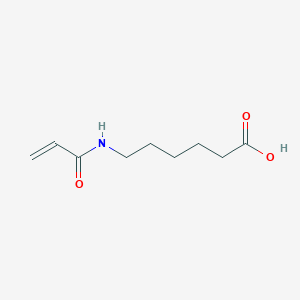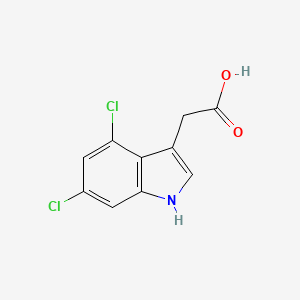
2-(1H-Benzoimidazol-2-il)-1-fenil-etanona
Descripción general
Descripción
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring.
Aplicaciones Científicas De Investigación
Análisis Bioquímico
Biochemical Properties
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This interaction suggests that 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone may have potential as an anticancer agent by disrupting the mitotic process in cancer cells. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
The effects of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . This apoptotic effect is mediated through the disruption of microtubule formation and subsequent inhibition of cell division. Furthermore, 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone influences cell signaling pathways, including those involved in oxidative stress response and inflammation . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This inhibition occurs through the binding of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone to the colchicine binding site on tubulin, thereby blocking the addition of tubulin dimers to the growing microtubule ends. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to cellular components . This activity involves the donation of hydrogen atoms to neutralize reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action as a tubulin polymerization inhibitor and antioxidant.
Dosage Effects in Animal Models
The effects of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys. The compound’s interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone within cells and tissues are mediated by various transporters and binding proteins . The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes through passive diffusion and active transport mechanisms. The localization and accumulation of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone in specific tissues, such as the liver and kidneys, are influenced by its physicochemical properties and interactions with transport proteins.
Subcellular Localization
The subcellular localization of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its role in inhibiting microtubule formation and inducing apoptosis. Additionally, 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone may undergo post-translational modifications that influence its targeting to specific cellular compartments, such as the mitochondria, where it can exert its antioxidant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, such as tubulin, which is essential for cell division. By binding to these targets, the compound can disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with a similar imidazole ring structure.
1,4-Bis(benzimidazol-2-yl)benzene: A benzimidazole derivative with two benzimidazole rings.
Uniqueness
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is unique due to its specific substitution pattern and the presence of both benzimidazole and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIEDFLBXSKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325416 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66838-69-5 | |
| Record name | 66838-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)



![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)

![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)

